
3-Chloro-2-cyclobutylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-cyclobutylpyridine is a chemical compound with the molecular formula C9H10ClN . It has a molecular weight of 167.64 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClN/c10-8-5-2-6-11-9(8)7-3-1-4-7/h2,5-7H,1,3-4H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a yellow to brown sticky oil or semi-solid substance . It is stored at room temperature .Scientific Research Applications
Substitution Reactions and Synthesis
- The chlorine atom in compounds related to 3-Chloro-2-cyclobutylpyridine, like 2-chloro-3-cyanopyridines, is known to be readily substituted with various amines, leading to the synthesis of diverse aminopyridines. This type of substitution reaction opens avenues for developing new chemical entities and intermediates for further chemical transformations (Bomika et al., 1976).
Luminescent Agents and Microscopy
- Chloromethylpyridyl bipyridine compounds, which share structural similarities with this compound, have been used as thiol-reactive luminescent agents in fluorescence microscopy. These agents demonstrate specific targeting capabilities, such as accumulating in mitochondria, showcasing their potential in biological imaging and research (Amoroso et al., 2008).
Novel Synthesis Approaches
- Research has shown that transition-metal-free chlorocyclization of amines with carboxylic acids can be utilized to access chloro-substituted imidazo[1, 2-α]pyridines. This method represents a novel approach for synthesizing derivatives of pyridines, including those with a chloro substitution similar to this compound (Xiao et al., 2015).
Catalytic and Metallation Studies
- Studies have explored the reactivity of pyridine complexes, including those with chloro substitutions, in the context of metal-centered reactions and catalysis. This research is critical for understanding the behavior of these compounds in organometallic chemistry and potential applications in catalysis (Scheeren et al., 2007).
Purification and Separation Techniques
- Techniques such as extraction, distillation, and column chromatography have been employed to separate and purify chloropyridine derivatives, highlighting their importance in pharmaceutical and pesticide intermediates (Su Li, 2005).
Cytotoxicity and DNA Binding
- Research on chloropolypyridyl ruthenium complexes, which are structurally related to this compound, has indicated their potential as a new class of metal-based antitumor compounds. These studies focus on understanding their interaction with DNA and their cytotoxic properties in various cell lines (Novakova et al., 1995).
Safety and Hazards
Future Directions
While specific future directions for 3-Chloro-2-cyclobutylpyridine are not available, pyridine compounds are widely used in various fields, including pharmaceuticals and agrochemicals . Therefore, it is expected that research and development involving this compound and similar compounds will continue to grow.
Properties
IUPAC Name |
3-chloro-2-cyclobutylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-5-2-6-11-9(8)7-3-1-4-7/h2,5-7H,1,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZDYRFNNSWVPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=CC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

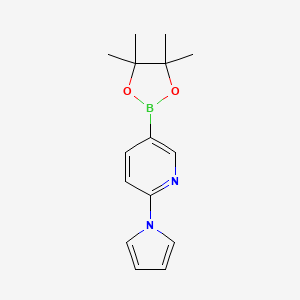
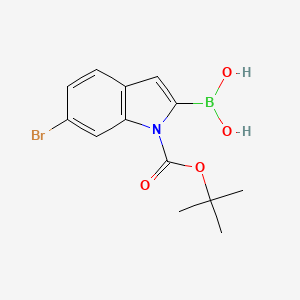
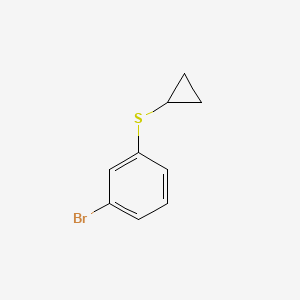

![2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B595029.png)
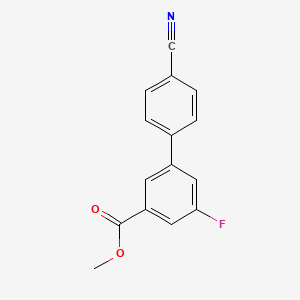

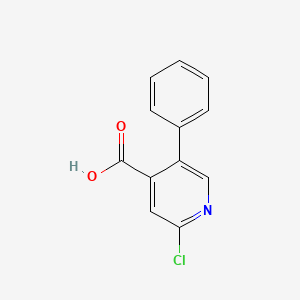
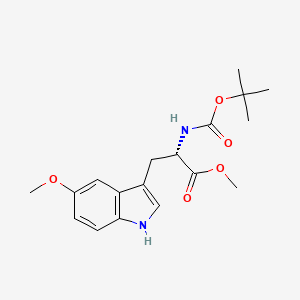
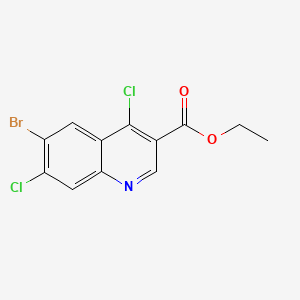
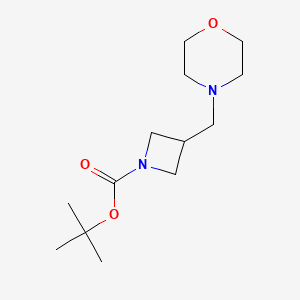

![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)
